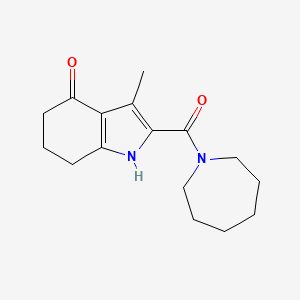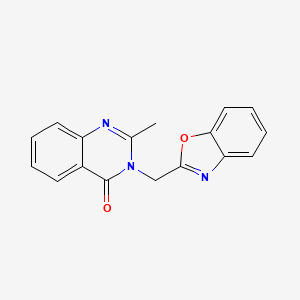![molecular formula C17H16N4O B7472911 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The exact mechanism of action of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to:
1. Inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages.
2. Induce cell cycle arrest and apoptosis in cancer cells.
3. Inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
4. Inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
5. Inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
実験室実験の利点と制限
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
2. It can be synthesized using relatively simple and straightforward methods.
3. It has been extensively studied in vitro, making it a well-characterized compound.
Some of the limitations of this compound for lab experiments include:
1. Its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
2. Its toxicity and pharmacokinetic properties are not well characterized, making it difficult to assess its potential as a therapeutic agent.
3. Its synthesis requires the use of hazardous chemicals, such as acetic anhydride and triethylamine, which can pose safety risks in the lab.
将来の方向性
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone. Some of these include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to assess its toxicity and pharmacokinetic properties in vivo.
3. Studies to optimize its synthesis method and develop more efficient and safer routes of synthesis.
4. Studies to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
5. Studies to develop new derivatives of this compound with improved biological activities and pharmacokinetic properties.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been reported in the literature. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,3-dimethyl-2-chloropyridinium iodide to yield the final compound.
科学的研究の応用
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. Some of the specific scientific research applications of this compound include:
1. Anti-inflammatory properties: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages. This suggests that it may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
2. Anti-tumor properties: Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
3. Anti-viral properties: this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. This suggests that it may be useful for the treatment of viral infections.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-9-13(10-18-16(14)20(2)19-11)17(22)21-8-7-12-5-3-4-6-15(12)21/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFGAFIQYWBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

